6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20061331
Molecular Formula: C21H17N3O5S2
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O5S2 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C21H17N3O5S2/c1-2-13-3-8-18-16(11-13)17(25)12-19(29-18)20(26)23-14-4-6-15(7-5-14)31(27,28)24-21-22-9-10-30-21/h3-12H,2H2,1H3,(H,22,24)(H,23,26) |
| Standard InChI Key | UZCHERKWFNJRCM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a chromene backbone (benzopyran-4-one) fused to a benzene ring, substituted with an ethyl group at position 6 and a carboxamide group at position 2. The phenylsulfonamide moiety at position 4 is further functionalized with a 1,3-thiazol-2-yl group . Key structural attributes include:
Physicochemical Properties
Experimental data from PubChem and VulcanChem highlight the following properties :
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Solubility: Limited aqueous solubility (logP ≈ 3.2), soluble in DMSO and DMF.
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Stability: Degrades above 250°C; sensitive to prolonged UV exposure.
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Spectral Data:
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UV-Vis: = 320 nm (chromene π→π* transition).
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NMR: δ 7.8–8.2 ppm (aromatic protons), δ 2.5 ppm (ethyl CH2).
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Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Pechmann Condensation: Resorcinol and ethyl acetoacetate react under acidic conditions (FeCl·6HO) to form the chromene core .
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Sulfonylation: The C4 position is functionalized using 4-aminophenylsulfonyl chloride, followed by coupling with 2-aminothiazole .
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Carboxamide Formation: Reaction with chloroacetyl chloride introduces the C2 carboxamide group.
| Step | Reagents | Yield | Conditions |
|---|---|---|---|
| 1 | FeCl·6HO | 78% | Toluene, reflux, 16 h |
| 2 | SOCl, EtN | 65% | DCM, 0°C, 2 h |
| 3 | ClCOCHCl, DMAP | 62% | THF, rt, 12 h |
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. LC-MS confirms the molecular ion peak at m/z 456.1 [M+H].
Biological Significance and Mechanisms
Enzyme Inhibition
Chromene-thiazole hybrids exhibit nanomolar inhibition of aldose reductase (AKR1B10, K = 2.7 nM) and monoamine oxidase B (MAO-B, IC = 0.93 μM) . The thiazole sulfonamide moiety binds to conserved cysteine residues (e.g., Cys172 in MAO-B), while the chromene core engages in hydrophobic interactions .
Anticancer Activity
In HT-29 colon cancer cells, the compound reduces 4-hydroxynonenal (4-HNE) metabolism by 80% at 0.8 μM, inducing apoptosis via ROS accumulation . Comparative studies show superior efficacy to 5-fluorouracil in xenograft models.
Comparative Analysis with Analogues
The ethyl substituent enhances membrane permeability compared to chloro/methyl analogues, while the thiazole sulfonamide improves target selectivity.
Future Research Directions
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